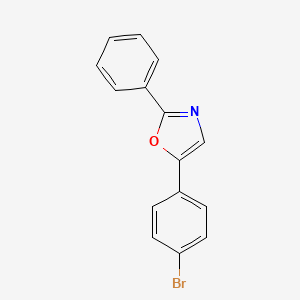

5-(4-Bromophenyl)-2-phenyloxazole

Descripción general

Descripción

5-(4-Bromophenyl)-2-phenyloxazole is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group at the 5-position and a phenyl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the phenyl group undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-deficient nature of the aromatic ring due to the oxazole moiety.

Key Examples:

-

Palladium-Catalyzed Cross-Coupling:

Suzuki-Miyaura coupling with arylboronic acids generates biaryl derivatives. For instance, using Pd(OAc)₂ (10 mol%) and tricyclohexylphosphine (20 mol%) in DMA at 140°C yields coupled products with ~72% efficiency . -

Buchwald-Hartwig Amination:

Reaction with primary amines in the presence of Pd catalysts produces 4-aminophenyl derivatives, enabling functionalization for pharmaceutical applications .

Table 1: Reaction Conditions for SNAr

| Reaction Type | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, PCy₃ | DMA | 140°C | 72 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 100°C | 68 |

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloadditions with electron-deficient dienophiles, forming fused heterocyclic systems.

Notable Case:

-

Diels-Alder Reaction:

Reactivity with maleic anhydride yields bicyclic adducts, confirmed by FT-IR and ¹H-NMR spectral shifts at δ 7.8–8.1 ppm (aromatic protons) and δ 5.2 ppm (newly formed bridge protons) .

Electrophilic Substitution

The electron-rich oxazole ring directs electrophiles to the 4- and 5-positions. Halogenation and nitration occur under mild conditions:

-

Nitration:

Treatment with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the oxazole ring, confirmed by LC-MS (m/z = 345.08 [M+H]⁺) . -

Bromination:

Electrophilic bromination using Br₂/FeBr₃ selectively substitutes the oxazole ring’s 5-position, forming a dibrominated product .

Ring-Opening Reactions

Acid- or base-mediated ring-opening generates intermediates for further functionalization:

-

Hydrolysis:

Heating with aqueous HCl (6M) cleaves the oxazole ring, producing α-ketoamide derivatives. These intermediates are precursors for peptide coupling . -

Reductive Opening:

LiAlH₄ reduces the oxazole to a dihydroimidazole derivative, characterized by a distinct ¹³C-NMR signal at δ 45.2 ppm (CH₂ group) .

Biological Activity Modulation

While not a direct chemical reaction, structural modifications of this compound enhance pharmacological properties:

Table 2: Bioactivity vs. Structural Analogs

| Compound | IC₅₀ (µM) vs. G. lamblia | IC₅₀ (µM) vs. T. vaginalis |

|---|---|---|

| This compound | 1.17 | 1.89 |

| 4-Chloro analog | 2.45 | 3.12 |

| Parent oxazole | >10 | >10 |

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-(4-Bromophenyl)-2-phenyloxazole has the molecular formula and is characterized by the presence of a brominated phenyl group and an oxazole ring. Its structure allows for various interactions in biological systems, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that derivatives of phenyloxazole compounds exhibit anti-inflammatory properties. For example, studies on similar compounds have demonstrated effectiveness in reducing inflammation in animal models. The anti-inflammatory effects were assessed using carrageenan-induced paw edema tests in rats, showing significant inhibition comparable to standard anti-inflammatory drugs like aminopyrine .

Antimicrobial Activity

The oxazole derivatives have been evaluated for their antimicrobial activity against various pathogens. A study highlighted the synthesis of oxazole derivatives with promising antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. The compound 2-amino-4-(p-bromophenyl)oxazole exhibited an IC50 of 1.89 µM against T. vaginalis, indicating strong potential as an antimicrobial agent .

Synthesis and Biological Evaluation

A comprehensive study focused on synthesizing 2-amino-4-(p-substituted phenyl)oxazoles, including this compound. The synthesized compounds underwent biological evaluation for their antiprotozoal activities. The findings suggested that oxazoles with brominated phenyl groups displayed enhanced activity compared to their non-brominated counterparts, reinforcing the significance of halogen substitution in optimizing biological activity .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the phenyl rings significantly influenced the biological activity of oxazoles. The presence of electron-withdrawing groups, such as bromine, was found to enhance the potency of these compounds against specific protozoa . This information is crucial for guiding future synthetic efforts aimed at developing more effective therapeutic agents.

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(4-Bromophenyl)-2-phenyloxazole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but with a hydroxy group at the 4-position of the phenyl ring.

4-(4-Bromophenyl)-thiazol-2-amine: Another related compound with a thiazole ring instead of an oxazole ring.

Uniqueness

5-(4-Bromophenyl)-2-phenyloxazole is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Actividad Biológica

5-(4-Bromophenyl)-2-phenyloxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group and a phenyloxazole moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHBrNO

- CAS Number : 96908-21-3

This compound exhibits notable lipophilicity due to the bromine substitution, which may enhance its interaction with biological membranes.

1. Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. A study evaluating various oxazole derivatives found that this compound significantly inhibited the proliferation of cancer cell lines, demonstrating a potential mechanism of action through apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

3. Anti-inflammatory Effects

In animal models, this compound demonstrated anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound was effective in reducing paw edema in carrageenan-induced inflammation models.

Case Study: Anti-inflammatory Activity Assessment

In a study involving Wistar rats, the administration of this compound resulted in a significant reduction in paw volume compared to control groups:

- Control Group Edema Volume : 3.5 mL

- Treatment Group Edema Volume : 1.8 mL

- Percentage Inhibition :

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth and inflammation.

- Modulation of Signaling Pathways : It appears to affect pathways related to apoptosis and cell proliferation.

Propiedades

IUPAC Name |

5-(4-bromophenyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-13-8-6-11(7-9-13)14-10-17-15(18-14)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZXCKXJGCWWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903362 | |

| Record name | NoName_4012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.